molecular formula C15H14F3NO4 B258098 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B258098
M. Wt: 329.27 g/mol
InChI Key: ADFBGRDZUXKUKP-NOOOWODRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate transporters are responsible for the reuptake of glutamate, an excitatory neurotransmitter, from the synaptic cleft. TBOA has been extensively studied for its potential in treating neurological disorders such as epilepsy and stroke.

Mechanism of Action

3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid inhibits the reuptake of glutamate by binding to the glutamate transporters. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function.
Biochemical and Physiological Effects
3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. It can increase the release of dopamine in the striatum, leading to increased locomotor activity. 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate transporters, making it a useful tool for studying the role of these transporters in neurological disorders. However, 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several limitations. It is highly toxic and can cause neuronal damage at high concentrations. Additionally, 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid. One area of interest is the potential for 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid as a treatment for epilepsy and stroke. Further studies are needed to determine the optimal dosage and administration of 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid for these conditions. Additionally, research is needed to better understand the biochemical and physiological effects of 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, particularly its effects on BDNF expression. Finally, there is potential for the development of new, less toxic inhibitors of glutamate transporters based on the structure of 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.

Synthesis Methods

3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized using a multistep process involving the reaction of 3-(Trifluoromethyl)aniline with ethyl chloroformate to form 3-(Trifluoromethyl)anilinoformate. This intermediate is then reacted with 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid to form 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.

Scientific Research Applications

3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been widely used in scientific research to study the role of glutamate transporters in neurological disorders. Studies have shown that 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can increase the duration and frequency of seizures in animal models, indicating its potential in treating epilepsy. 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to reduce the size of infarcts in animal models of stroke, suggesting its potential in treating stroke.

properties

Product Name

3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Molecular Formula

C15H14F3NO4

Molecular Weight

329.27 g/mol

IUPAC Name

(1R,2R,3S,4S)-2-[[3-(trifluoromethyl)phenyl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C15H14F3NO4/c16-15(17,18)7-2-1-3-8(6-7)19-13(20)11-9-4-5-10(23-9)12(11)14(21)22/h1-3,6,9-12H,4-5H2,(H,19,20)(H,21,22)/t9-,10+,11+,12-/m1/s1

InChI Key

ADFBGRDZUXKUKP-NOOOWODRSA-N

Isomeric SMILES

C1C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)O

SMILES

C1CC2C(C(C1O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)O

Canonical SMILES

C1CC2C(C(C1O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)O

Origin of Product

United States

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